Cnidilin

Overview

Description

Cnidilin is a naturally occurring furocoumarin compound found in the roots of Angelica dahurica, a traditional Chinese medicinal plant. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cnidilin can be synthesized through various methods, including the extraction from the chloroform-soluble fraction of the ethanol extract of Radix Angelica dahurica. The purification process involves open column ODS chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) using methanol-water as the mobile phase .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica dahurica roots. The process includes drying the roots, followed by ethanol extraction, and subsequent purification using chromatographic techniques to isolate this compound and other coumarin compounds .

Chemical Reactions Analysis

Types of Reactions: Cnidilin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound is primarily metabolized through oxidation in human liver microsomes.

Reduction and Substitution: These reactions are less commonly reported for this compound but can occur under specific conditions.

Major Products Formed: The major metabolites of this compound include 3,8-methoxy-isoimperatorin and 5-hydroxyl-8-methoxy-isoimperatorin .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cnidilin is classified within the coumarin family and exhibits several biochemical properties that make it valuable in research. Its mechanism of action involves:

- Oxidation : this compound undergoes oxidation primarily in human liver microsomes, influencing its pharmacokinetics and therapeutic potential.

- Blood-Brain Barrier (BBB) Permeability : The compound has shown high permeability across the BBB, suggesting potential applications in treating central nervous system disorders .

Chemistry

This compound serves as a reference compound in chromatographic studies. It is utilized to identify and quantify coumarins in various plant extracts, enhancing the understanding of phytochemical composition.

Biology

Research indicates that this compound inhibits nitric oxide synthase expression, which is crucial in modulating inflammatory responses. This activity positions it as a candidate for further exploration in inflammatory disease treatment .

Medicine

Due to its pharmacokinetic properties and ability to cross the BBB, this compound is being investigated for its therapeutic potential in neurological conditions. Studies have highlighted its role as a GABAA receptor ligand, suggesting implications for anxiety and seizure disorders .

Industry

This compound's bioactive properties make it suitable for developing natural product-based pharmaceuticals and cosmetics. Its application in these industries is driven by increasing consumer demand for natural ingredients.

Case Studies and Research Findings

Several studies have documented the pharmacodynamics and metabolic pathways of this compound:

- Metabolism Studies : A study utilizing UHPLC-Q-TOF-MS/MS identified 24 metabolites of this compound when incubated with human liver microsomes, providing insights into its metabolic pathways and potential interactions with other compounds .

- Therapeutic Target Exploration : Research on Shentong Zhuyu Decoction (SZD) highlighted this compound's active components and therapeutic targets, emphasizing its role in treating conditions such as ankylosing spondylitis .

- Pharmacokinetic Analysis : An investigation into this compound's pharmacokinetics revealed that after oral administration in rats, it exhibited a half-life conducive to sustained therapeutic effects. The study also established methods for quantifying this compound and its metabolites in biological samples .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | This compound | Imperatorin |

|---|---|---|

| Half-Life (t1/2) | Slower | Faster |

| Elimination Rate | Faster | Slower |

| Maximum Concentration (Cmax) | Similar | Similar |

Table 2: Metabolites Identified in Human Liver Microsomes

| Metabolite | Description |

|---|---|

| M1 | Oxidative metabolite |

| M2 | Hydroxylated derivative |

| M3 | Glucosylated form |

Mechanism of Action

Cnidilin is structurally similar to other furocoumarins such as imperatorin, isoimperatorin, and bergapten. it is unique in its high blood-brain barrier permeability and specific pharmacokinetic properties . These characteristics make this compound particularly promising for central nervous system-related applications.

Comparison with Similar Compounds

- Imperatorin

- Isoimperatorin

- Bergapten

- Osthole

Cnidilin’s distinct properties and diverse applications make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Cnidilin is a naturally occurring compound primarily derived from plants in the Apiaceae family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic potential based on recent research findings.

Pharmacokinetics and Metabolism

Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism in vivo. A significant study quantified this compound and its metabolites (M1 and M2) in rat plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). The method demonstrated high sensitivity with limits of detection at 0.156 ng/mL for this compound and 0.195 ng/mL for its metabolites .

Key Pharmacokinetic Parameters

| Parameter | This compound | Metabolite M1 | Metabolite M2 |

|---|---|---|---|

| LLOD (ng/mL) | 0.156 | 0.195 | 0.195 |

| Intraday Precision (%) | 0.9 - 2.7 | 1.1 - 3.2 | 1.2 - 1.9 |

| Inter-day Precision (%) | 1.3 - 2.2 | 2.9 - 4.1 | 0.6 - 2.6 |

| Extraction Recovery (%) | 98.7 - 103.6 | 97.3 - 99.3 | 95.5 - 101.9 |

The pharmacokinetic study revealed that this compound is metabolized into two oxidative metabolites, M1 and M2, which were detected for the first time in rat plasma following oral administration at a dose of 24 mg/kg . The plasma concentration-time curves indicated that the metabolism of this compound leads to significantly lower concentrations of its metabolites compared to the parent compound, suggesting rapid biotransformation .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential therapeutic applications.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1 and PGE2 in human pulmonary epithelial cells (A549). At concentrations ranging from to , this compound effectively reduced these inflammatory markers in a dose-dependent manner .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties, particularly against respiratory viruses such as influenza A and H9N2 viruses. Studies indicate that this compound can inhibit viral protein synthesis and reduce cytopathic effects during various phases of the viral replication cycle, making it a candidate for further investigation as an antiviral agent .

Case Studies and Applications

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study on Inflammation : In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Antiviral Research : A comparative study between traditional Chinese medicine and Beninese herbal remedies identified this compound as a common active ingredient with antiviral properties, reinforcing its relevance in ethnomedicine and potential use in treating viral infections like COVID-19 .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cnidilin in biological matrices, and how do their parameters compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in plasma, offering a linear range of 25–3200 ng/mL, a detection limit (LLOD) of 0.156 ng/mL, and precision (RSD <2.7%) . Supercritical fluid chromatography (SFC) is also effective for detecting this compound in food matrices, with optimized sensitivity and specificity under specific mobile-phase conditions . Researchers should validate methods using parameters such as linearity, recovery (>95%), matrix effects (<15% variability), and stability under storage conditions .

- Table 1 : Comparison of Analytical Methods for this compound

| Method | Matrix | Linear Range (ng/mL) | LLOD (ng/mL) | Precision (RSD%) | Recovery (%) |

|---|---|---|---|---|---|

| HPLC-UV | Rat Plasma | 25–3200 | 0.156 | <2.7 | 95.5–103.6 |

| SFC | Food Samples | Not reported | Low (exact value unspecified) | High (method-specific) | >90 (estimated) |

Q. How should researchers design experiments to assess this compound’s stability under varying storage and processing conditions?

- Methodological Answer : Stability studies should include:

- Temperature and Time : Test short-term (room temperature) and long-term (-80°C) stability, as done in plasma studies showing this compound remains stable for 24 hours at 25°C and 30 days at -80°C .

- Matrix Effects : Evaluate freeze-thaw cycles (≥3 cycles) and benchtop stability in biological matrices to mimic real-world handling .

- Documentation : Report deviations ≥15% in stability metrics as critical thresholds for method adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound metabolites (e.g., M1 and M2) across species?

- Methodological Answer :

- Comparative Pharmacokinetics : Use crossover studies in multiple species (e.g., rats vs. humans) with standardized dosing (e.g., oral administration via 0.5% CMC-Na suspension) and sampling intervals (15–600 minutes post-dose) .

- Metabolite Identification : Employ tandem mass spectrometry (LC-MS/MS) to differentiate isomers or degradation products, ensuring metabolite peaks are baseline-separated .

- Root-Cause Analysis : If interspecies variability arises, investigate hepatic enzyme activity differences (e.g., CYP450 isoforms) using in vitro microsomal assays .

Q. What statistical and experimental frameworks are optimal for analyzing contradictory data on this compound’s bioactive thresholds in vitro vs. in vivo?

- Methodological Answer :

- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to reconcile in vitro IC50 values with in vivo efficacy thresholds, accounting for bioavailability and protein binding .

- Hypothesis Testing : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups when conflicting bioactivity data arise from variable cell lines or animal models .

- Meta-Analysis : Aggregate datasets from multiple studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent type, exposure duration) .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s mechanism of action while addressing gaps in pathway-level data?

- Methodological Answer :

- Transcriptomics : Pair RNA-seq with dose-time kinetic studies to identify dynamically regulated genes (e.g., NF-κB or Nrf2 pathways) .

- Metabolomics : Use untargeted LC-MS to map this compound-induced metabolic shifts, prioritizing pathways with fold-changes ≥2 and false discovery rates (FDR) <0.05 .

- Validation : Confirm omics findings via siRNA knockdown or CRISPR-Cas9 editing in relevant cell models .

Q. Methodological Guidelines for Rigorous Research Design

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope . Example: “Does this compound (I) inhibit inflammatory cytokines (O) in LPS-stimulated macrophages (P) compared to dexamethasone (C)?”

- Data Contradiction Analysis :

- Ethical and Reporting Standards :

Properties

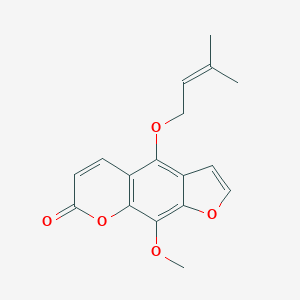

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.